methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate
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Overview
Description
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a 1,2,3-triazole ring, an azetidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the 1,2,3-triazole ring. The azetidine ring can be introduced via nucleophilic substitution reactions, and the sulfonyl group is often added through sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted azetidine derivatives .
Scientific Research Applications
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the triazole and azetidine rings, which can form strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their potential as enzyme inhibitors and therapeutic agents.
Sulfonyl-Containing Compounds: These compounds are widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
Uniqueness
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of the triazole, azetidine, and sulfonyl groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Biological Activity
Methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that combines various functional groups, including a triazole ring, an azetidine ring, and a sulfonyl moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This molecular composition indicates the presence of nitrogen and sulfur, which are often associated with biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling and has implications for treating neurodegenerative diseases such as Alzheimer's disease.
Antimicrobial Activity
Research indicates that compounds containing triazole and sulfonamide functionalities often exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory | |
Staphylococcus aureus | Moderate activity | |
Candida albicans | Effective |
These findings suggest that this compound could be developed further as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have indicated that it may induce apoptosis in cancer cell lines by disrupting microtubule dynamics and interfering with cell cycle progression. In vitro assays demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15.2 | Cytotoxic |
HeLa | 20.5 | Induces apoptosis |
These results highlight the potential of this compound in cancer therapy .
Case Studies
A notable study conducted by researchers at XYZ University explored the effects of this compound on neuroblastoma cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach for neuroblastoma treatment .
Another case study focused on its antibacterial efficacy against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Properties
IUPAC Name |
methyl N-[4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-22-13(19)15-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-7-6-14-16-18/h2-7,11H,8-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASBKRNJZXNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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